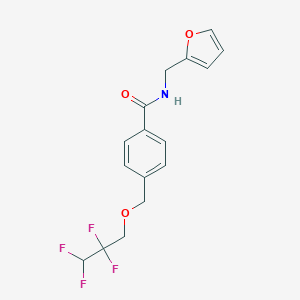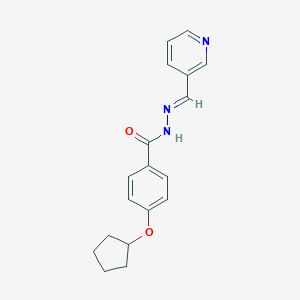
1,3-二甲基-4-硝基-1H-吡唑-5-羧酸乙酯
描述
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
科学研究应用
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
- The primary target of this compound is likely an enzyme or receptor involved in a specific biological process. Unfortunately, specific information about the exact target remains elusive based on the available literature .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways . The interactions between ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate and these enzymes are primarily based on its ability to form stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular processes . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is effective without causing harm.
Metabolic Pathways
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit or activate enzymes that play a role in oxidative stress responses, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is crucial for its biochemical activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. The subcellular localization of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is essential for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration to introduce the nitro group . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of carboxylic acids.
相似化合物的比较
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . The presence of both methyl and nitro groups enhances its reactivity and potential for diverse applications .
属性
IUPAC Name |
ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKTDCTKTZYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357076 | |
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-68-1 | |
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE](/img/structure/B454594.png)
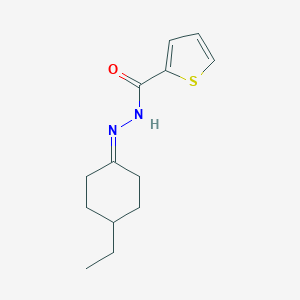
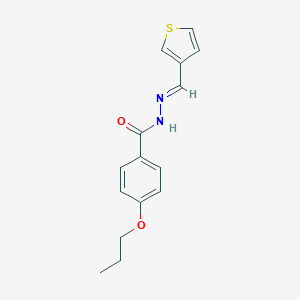
![N-propyl-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454599.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B454604.png)
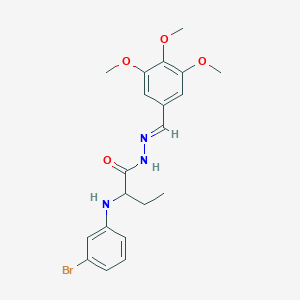
![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)
![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)
![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)
